molecular formula C10H12O4 B1218689 Sparassol CAS No. 520-43-4

Sparassol

Cat. No. B1218689
CAS RN: 520-43-4
M. Wt: 196.2 g/mol
InChI Key: PFVPJOAAHSOENR-UHFFFAOYSA-N
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Description

Sparassol is an antibiotic and antifungal compound isolated from Sparassis crispa . It is also known by other names such as Methyl 2-hydroxy-4-methoxy-6-methylbenzoate .


Molecular Structure Analysis

The molecular formula of Sparassol is C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .

Scientific Research Applications

Insecticidal and Enzyme Inhibitory Activities

  • Sparassol, along with its analogues, has shown potential as an insecticide, particularly against the Drosophila suzukii, an economically significant pest in various regions. Research has demonstrated that while sparassol exhibits negligible fumigant activity, its contact toxicity is notable. Furthermore, Sparassol and its derivatives have been observed to inhibit certain enzymes like glutathione S-transferase, suggesting a potential mechanism of action for these compounds in pest control (Kim et al., 2016).

Antifungal Properties

  • Sparassol has been identified as an antifungal agent. It is naturally produced by the basidiomycete fungus Sparassis crispa and has shown efficacy against fungi like Cladosporium cucumerinum. Its presence has been observed in decayed wood of trees infected by S. crispa, suggesting a possible ecological role for this compound in the fungus's lifecycle (Woodward et al., 1993).

Nematicidal Effects

  • Sparassol has demonstrated nematicidal effects against the pine wood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. This makes it a potential candidate for use as a biocontrol agent in forestry. Modifications of Sparassol to improve solubility, such as converting it to disodium sparassol, have been explored to enhance its applicability in this context (Lee et al., 2016).

Production Variation by Host Plants

  • The production of Sparassol varies depending on the host plant of the fungus Sparassis latifolia. This variation is significant because it suggests that different strains of the fungus, associated with different host plants, may be more or less efficient in producing Sparassol and related compounds. This finding has implications for the industrial production and utilization of these compounds (Kim et al., 2013).

Phenol Compound Production in Culture

  • Studies on Sparassis crispa strains have revealed the production of phenol compounds, including Sparassol, under various cultivation conditions. This research highlights the potential for controlled cultivation of this fungus for the production of Sparassol and other useful compounds, which may have various applications, including medicinal uses (Psurtseva et al., 2022).

Future Directions

Sparassol, as a component of the Sparassis crispa mushroom, has potential for various therapeutic applications . The mushroom is known for its high β-glucan content and has been studied for its anti-tumor, anti-cancer, immune-enhancing, hematopoietic, anti-angiogenic, anti-inflammatory, anti-diabetic, wound-healing, antioxidant, anti-coagulant, and anti-hypertensive properties . Future research may focus on these areas and the potential use of Sparassol in these applications.

properties

IUPAC Name

methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVPJOAAHSOENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028412
Record name Sparassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sparassol

CAS RN

520-43-4
Record name Methyl everninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparassol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPARASSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
SK Lee, KT Lee, YB Park, GH Jin, KH Ka… - Journal of Asia-Pacific …, 2016 - Elsevier
… Sparassol was modified to disodium sparassol using NaOH because sparassol was not water-soluble and … Disodium sparassol exhibited similar nematicidal activity to that found with …
Number of citations: 12 www.sciencedirect.com
MS Kim, KT Lee, SM Jeon, KH Ka - The Korean journal of …, 2013 - koreascience.kr
… antifungal compounds such as sparassol, methyl orsellinate (… appeared higher antifungal activity than sparassol. The aim of … that methyl orsellinate and sparassol have different patterns …
Number of citations: 16 koreascience.kr
J Kim, M Jang, KT Lee, KA Yoon… - Journal of agricultural …, 2016 - ACS Publications
… Sparassol and methyl orsellinate are naturally produced by … Fumigant and contact toxicities of synthetic sparassol and its … contact toxicity, followed by sparassol and methyl orsellinate. …
Number of citations: 10 pubs.acs.org
NV Psurtseva, KV Sazanova… - … Journal of Medicinal …, 2022 - dl.begellhouse.com
… sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate). Other phenol compounds (ie, methyl ester of sparassol … , which correlated directly with sparassol concentration in mycelium. …
Number of citations: 1 www.dl.begellhouse.com
S Woodward, HY Sultan, DK Barrett… - …, 1993 - microbiologyresearch.org
… Isolation of sparassol. For use as a chromatography standard for comparison with the antibiotics isolated in this study, a sample of sparassol was obtained from 6-9-month-old cultures …
Number of citations: 63 www.microbiologyresearch.org
M Jang, E Shin, J Kim, KT Lee… - 한국응용곤충학회학술 …, 2016 - db.koreascholar.com
… contact toxicities of synthetic sparassol (1) … sparassol could be an alternative agent for controlling insect pest. In addition, Sparassis species could be an industrial resource of sparassol…
Number of citations: 2 db.koreascholar.com
MS Kim, KT Lee, YB Park, KH Ka - papersearch.net
… of sparassol strain KFRI 645 produced the highest concentration in pH 4.0 at 23C and sparassol … Thus, we made sure that production of methyl orsellinate and sparassol was depend on …
Number of citations: 2 papersearch.net
H Kim, HR Kang, J Lee, BH Ahn - papersearch.net
… Methyl orsellinate and sparassol which are known as antifungal … Methyl orsellinate (A) and sparassol (B) were detected at 15 min … Sparassol was produced a little and KFRI 747 was the …
Number of citations: 2 papersearch.net
K Junheon, J Miyeon, L Kyoung-Tae, YK Andrew… - 2016
Number of citations: 0
NV Psurtseva, KV Sazanova, AA Kiyashko…
Number of citations: 0

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